molecular formula C23H20N2O4S3 B11449743 N-(3,5-dimethylphenyl)-2-{[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide

N-(3,5-dimethylphenyl)-2-{[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide

Cat. No.: B11449743
M. Wt: 484.6 g/mol
InChI Key: JBEJGUICLIXZNX-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a combination of benzenesulfonyl, thiophene, oxazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene group: This step often involves the use of thiophene derivatives and coupling reactions.

    Attachment of the benzenesulfonyl group: This can be done using sulfonylation reactions with benzenesulfonyl chloride.

    Formation of the acetamide group: This involves the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene and oxazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The benzenesulfonyl and thiophene groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(BENZENESULFONYL)-2-THIOPHEN-2-YL-1,3-OXAZOL-5-YL]MORPHOLINE: Shares similar structural features but differs in the morpholine group.

    2-BUTYLTHIOPHENE: Contains the thiophene ring but lacks the oxazole and benzenesulfonyl groups.

Uniqueness

2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H20N2O4S3

Molecular Weight

484.6 g/mol

IUPAC Name

2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C23H20N2O4S3/c1-15-11-16(2)13-17(12-15)24-20(26)14-31-23-22(25-21(29-23)19-9-6-10-30-19)32(27,28)18-7-4-3-5-8-18/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

JBEJGUICLIXZNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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